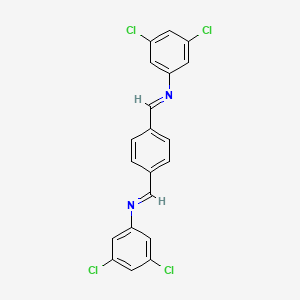
N,N'-(1,4-Phenylenedimethylidyne)bis(3,5-dichloroaniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(1,4-Phenylenedimethylidyne)bis(3,5-dichloroaniline) is an organic compound with the molecular formula C20H12Cl4N2. This compound is known for its unique structure, which includes two 3,5-dichloroaniline groups connected by a 1,4-phenylenedimethylidyne bridge. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,4-Phenylenedimethylidyne)bis(3,5-dichloroaniline) typically involves the reaction of 3,5-dichloroaniline with terephthalaldehyde. This reaction is carried out under anhydrous conditions, often using methanol as a solvent. The reaction proceeds via nucleophilic addition of the amine to the aldehyde, forming a hemiaminal intermediate, which then undergoes dehydration to form the imine (Schiff base) product .
Industrial Production Methods
While specific industrial production methods for N,N’-(1,4-Phenylenedimethylidyne)bis(3,5-dichloroaniline) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-(1,4-Phenylenedimethylidyne)bis(3,5-dichloroaniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the imine groups back to amines.
Substitution: The chlorine atoms in the 3,5-dichloroaniline groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction would produce the corresponding amine.
Scientific Research Applications
N,N’-(1,4-Phenylenedimethylidyne)bis(3,5-dichloroaniline) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N,N’-(1,4-Phenylenedimethylidyne)bis(3,5-dichloroaniline) involves its interaction with various molecular targets. The imine groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This interaction can affect various biochemical pathways, leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
- N,N’-(1,4-Phenylenedimethylidyne)bis(3,4-dichloroaniline)
- N,N’-(1,4-Phenylenedimethylidyne)bis(2,4-dichloroaniline)
- N,N’-(1,4-Phenylenedimethylidyne)bis(2,3-dichloroaniline)
- N,N’-(1,4-Phenylenedimethylidyne)bis(4-chloroaniline)
Uniqueness
N,N’-(1,4-Phenylenedimethylidyne)bis(3,5-dichloroaniline) is unique due to the specific positioning of the chlorine atoms on the aniline rings. This positioning can influence the compound’s reactivity and interaction with other molecules, making it distinct from its analogs .
Properties
Molecular Formula |
C20H12Cl4N2 |
|---|---|
Molecular Weight |
422.1 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-1-[4-[(3,5-dichlorophenyl)iminomethyl]phenyl]methanimine |
InChI |
InChI=1S/C20H12Cl4N2/c21-15-5-16(22)8-19(7-15)25-11-13-1-2-14(4-3-13)12-26-20-9-17(23)6-18(24)10-20/h1-12H |
InChI Key |
CSRQGGNCYQXPCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC(=CC(=C2)Cl)Cl)C=NC3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





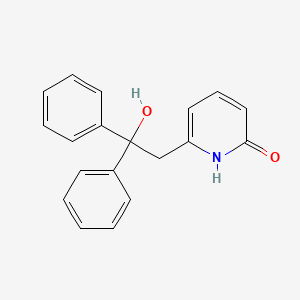
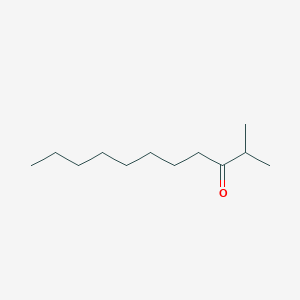
![1-Methyl-2-(5-methylfuran-2-yl)-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine](/img/structure/B11948432.png)
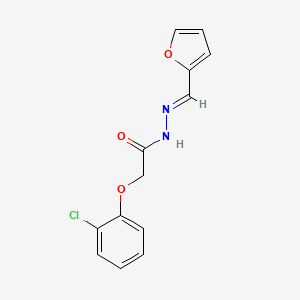

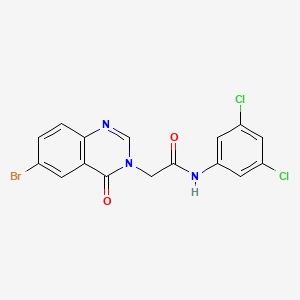
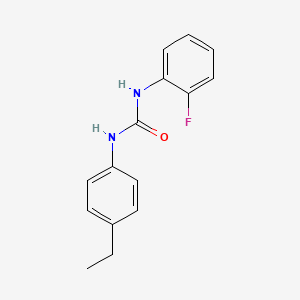
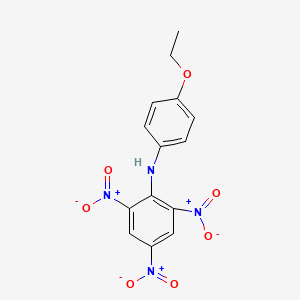

![Bicyclo[2.2.2]oct-7-ene-2,5-diol](/img/structure/B11948474.png)

